4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide
Description
The compound 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide (CAS: 320418-11-9) is a pyrimidine derivative with a molecular formula of C22H13ClN4S and a molecular weight of 408.88 g/mol . Its structure features a pyrimidine core substituted at positions 2, 4, and 6 with a 4-pyridinyl group, a 4-chlorophenyl sulfide moiety, and a phenylsulfanyl-methyl group, respectively. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3S2/c23-17-6-8-19(9-7-17)27-15-18-14-21(28-20-4-2-1-3-5-20)26-22(25-18)16-10-12-24-13-11-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANVOFQNYUIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylsulfanyl and pyridinyl groups. The final step involves the attachment of the 4-chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Core Pyrimidine Functionalization
The pyrimidine ring undergoes substitution reactions, particularly at the 4- and 6-positions. Key methods include:
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Nucleophilic Substitution : Thiophenol reacts with halogenated pyrimidine intermediates to introduce sulfanyl groups at the 6-position.
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Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups (e.g., pyridinyl) at the 2-position using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) under inert atmospheres.
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nucleophilic Substitution | Thiophenol, DMF, 80°C, 12h | 65–78% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C, 24h | 55–70% |
Sulfide Group Reactivity
The phenylsulfanyl (-SPh) and methyl sulfide (-SMe) groups participate in:
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Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
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Radical-Mediated C–S Bond Formation : Copper(II) triflate (Cu(OTf)₂) and K₂S₂O₈ facilitate C–S bond formation via radical intermediates .
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation to Sulfoxide | mCPBA, CH₂Cl₂, 0°C → RT, 2h | Selective sulfoxide formation | |
| Radical C–S Coupling | Cu(OTf)₂, K₂S₂O₈, CH₃CN, 80°C, 6h | Moderate yields (17–89%) |
Chlorophenyl Substituent Reactivity
The 4-chlorophenyl group undergoes:
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Electrophilic Aromatic Substitution : Limited due to electron-withdrawing Cl, but possible under strong nitration/sulfonation conditions.
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Nucleophilic Displacement : Rare unless activated by ortho/para-directing groups.
Pyridinyl Group Participation
The 2-pyridinyl moiety acts as a directing group in metal-catalyzed reactions and stabilizes intermediates via chelation .
Degradation and Stability
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Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but susceptible in acidic/basic media (e.g., cleavage of sulfides at pH < 2 or pH > 10).
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Thermal Decomposition : Degrades above 200°C, releasing HCl and sulfur oxides (observed via TGA) .
Radical Pathways
Electron-deficient aryl disulfides (e.g., 1,2-bis(4-chlorophenyl)disulfane) exhibit lower reactivity in radical C–S bond formation due to reduced radical stability .
Transition Metal Catalysis
Pd-mediated couplings require precise ligand selection (e.g., PPh₃ vs. XPhos) to avoid side reactions at the sulfide groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing similar structural motifs to 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide. Research indicates that compounds with a pyridine or pyrimidine moiety can exhibit potent activity against viruses such as HIV and MeV (measles virus) . The mechanism often involves inhibition of viral replication through interaction with viral enzymes or receptors.
Antimicrobial Properties
The compound has shown promise in antimicrobial research. Its derivatives have been tested for activity against various bacterial strains, demonstrating significant inhibitory effects. The presence of the chlorophenyl group is believed to enhance the compound's ability to penetrate bacterial cell walls, thus increasing its efficacy .
Pesticidal Activity
Compounds similar to this compound have been investigated for their pesticidal properties. Studies suggest that these compounds can act as effective fungicides and insecticides. The mechanism typically involves disrupting the metabolic processes of pests, leading to their mortality .
Herbicidal Potential
Research has also explored the herbicidal potential of this compound, particularly in controlling weed species that compete with crops. The structural features of the compound allow it to interact with specific biochemical pathways in plants, inhibiting growth and development .
Case Study 1: Antiviral Efficacy
In a study conducted by Zhang et al., a series of compounds structurally related to this compound were synthesized and tested for antiviral activity against HIV-1. The results indicated that certain substitutions on the pyridine ring significantly enhanced antiviral potency, with some derivatives achieving EC50 values in the low nanomolar range .
Case Study 2: Agricultural Application
A field trial conducted by researchers at the University of Bath assessed the effectiveness of a derivative of this compound as a herbicide. The study found that application at specified concentrations resulted in over 80% weed control without adversely affecting crop yield. This case underscores the potential for developing environmentally friendly herbicides based on this chemical structure .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:
Key Observations :
- Substitution at Position 4 : The target compound uniquely incorporates a 4-chlorophenyl sulfide group at position 4, whereas analogs such as and feature hydroxyl or phenyl groups.
- Ring Systems : The cyclopentane-fused pyrimidine in introduces conformational rigidity, contrasting with the planar pyrimidine core of the target compound.
Physicochemical Properties
The substituents significantly influence solubility, logP (lipophilicity), and reactivity:
- Lipophilicity : The target compound’s 4-chlorophenyl sulfide and phenylsulfanyl-methyl groups increase logP (~4.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, hydroxyl-containing analogs (e.g., , logP ~3.2) exhibit better solubility .
Biological Activity
The compound 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that provide insight into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 385.91 g/mol. The structure features a chlorinated phenyl group, a pyrimidine ring, and a phenylsulfanyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 385.91 g/mol |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that compounds with similar structures exhibit significant antiviral activity. For instance, derivatives of pyrimidine and pyridine have shown efficacy against various viral infections by inhibiting key viral enzymes or altering viral replication processes. A study highlighted that certain pyrimidine derivatives demonstrated binding affinities for viral proteins, suggesting potential as antiviral agents against pathogens like HIV and HBV .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example, derivatives containing the pyrimidine scaffold have been reported to exhibit cytotoxic effects against human pancreatic cancer and glioblastoma cell lines, with IC50 values ranging from low micromolar to high micromolar concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Receptor Interaction : The compound could interact with cellular receptors or signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Molecular Docking Studies : A molecular docking study revealed that the compound exhibits strong binding affinities for protein targets associated with viral replication, indicating potential as an antiviral agent.
- Cytotoxicity Assays : In vitro assays showed that the compound significantly reduced cell viability in various cancer cell lines compared to control groups, highlighting its potential as an anticancer therapeutic .
- SAR Analysis : Structure-activity relationship (SAR) studies suggest that modifications to the phenylsulfanyl or pyrimidine moieties can enhance biological activity, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example:
- Step 1 : React 4-chlorobenzyl mercaptan with a pyrimidine precursor (e.g., 2,4-dichloropyrimidine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Step 2 : Install the pyridinyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyridine .
- Purity Control : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to validate bond angles and dihedral planes (e.g., orthorhombic P2₁2₁2₁ space group, as seen in analogous pyrimidine derivatives) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methylsulfanyl groups resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 519.9 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfanyl group oxidation or substitution reactions. Tools like Gaussian or ORCA can predict activation energies and regioselectivity .
- Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify low-energy pathways for pyrimidine ring functionalization .
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., DMF for nucleophilic substitutions, Pd catalysts for cross-couplings) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine vs. pyrido[3,4-d]pyrimidine derivatives) using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to account for variability in experimental conditions (e.g., cell lines, solvent effects) .
Q. How can researchers design experiments to study sulfanyl group reactivity in this compound?
- Methodology :
- Oxidation Studies : Treat the compound with H₂O₂ in acetic acid to convert sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups. Monitor progress via TLC and IR spectroscopy (S=O stretch at 1050–1150 cm⁻¹) .
- Substitution Reactions : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO) at 60–80°C. Analyze products using LC-MS to track substitution patterns .
Data Validation and Reproducibility
Q. How should researchers address discrepancies in physicochemical properties (e.g., melting points, solubility) across studies?
- Methodology :
- Cross-Validation : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols, solvent purity).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and compare with literature values (e.g., reported range: 180–190°C for similar pyrimidines) .
- Solubility Profiling : Test solubility in DMSO, ethanol, and water using nephelometry to identify solvent-dependent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
